(R)-2-Fluoro-1-phenylethanamine hydrochloride
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Overview
Description
®-2-Fluoro-1-phenylethanamine hydrochloride is a chiral amine compound with a fluorine atom attached to the second carbon of the ethylamine chain and a phenyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-1-phenylethanamine hydrochloride typically involves the fluorination of a suitable precursor followed by amination. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the ethylamine chain. The reaction conditions often involve the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of ®-2-Fluoro-1-phenylethanamine hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic asymmetric synthesis to ensure the enantiomeric purity of the product.
Chemical Reactions Analysis
Types of Reactions
®-2-Fluoro-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) or thiols can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
®-2-Fluoro-1-phenylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-Fluoro-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can significantly influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Fluoro-1-phenylethanamine hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-Fluoro-1-phenylethanol: A related compound with an alcohol group instead of an amine.
2-Fluoro-1-phenylpropane: A similar compound with an extended carbon chain.
Uniqueness
®-2-Fluoro-1-phenylethanamine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(1R)-2-fluoro-1-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLEABQOBEBQU-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CF)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CF)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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